molecular formula C11H6O10 B072655 Benzenepentacarboxylic acid CAS No. 1585-40-6

Benzenepentacarboxylic acid

Cat. No.: B072655
CAS No.: 1585-40-6
M. Wt: 298.16 g/mol
InChI Key: QNSOHXTZPUMONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenepentacarboxylic acid is an organic compound with the molecular formula C₁₁H₆O₁₀. It is a derivative of benzene, where five carboxyl groups are attached to the benzene ring. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Mechanism of Action

Target of Action

Benzenepentacarboxylic acid (BPCA) primarily targets hydroxyl radicals (HO·) . Hydroxyl radicals are highly reactive and can cause damage to various cellular components, including proteins, lipids, and DNA. Therefore, the ability of BPCA to detect and scavenge these radicals is crucial in mitigating their harmful effects .

Mode of Action

BPCA interacts with hydroxyl radicals through a process known as fluorescent probing . In this process, BPCA serves as a fluorescent probe that can detect the presence of hydroxyl radicals. It has only one reaction site for HO· addition, resulting in the formation of a single fluorescent product, hydroxythis compound (HBA) . This makes BPCA more sensitive, accurate, and reproducible in the quantitative detection of HO· .

Biochemical Pathways

The interaction of BPCA with hydroxyl radicals affects the H2O2/bleach activator bleaching systems . In these systems, BPCA is used to measure the concentration of HO· under different pH conditions . The formation of peracids in these systems depends on the pH values of the bleaching solutions .

Result of Action

The primary result of BPCA’s action is the detection and scavenging of hydroxyl radicals . By doing so, BPCA helps to mitigate the potential damage that these radicals can cause to cellular components. In addition, the use of BPCA in H2O2/bleach activator bleaching systems can lead to an increase in the system’s bleaching performance .

Action Environment

The action of BPCA is influenced by several environmental factors. For instance, the pH of the solution in which BPCA is used can affect the formation of peracids in H2O2/bleach activator bleaching systems . Furthermore, BPCA has been found to have excellent stability against photodegradation and biodegradation, suggesting that it can maintain its functionality in various environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenepentacarboxylic acid can be synthesized through the oxidation of pentamethylbenzene. The process involves the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) under controlled conditions. The reaction typically requires heating and can be carried out in an aqueous or organic solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Various carboxylated derivatives.

    Reduction: Benzenepentacarboxylate salts.

    Substitution: Esters and amides.

Scientific Research Applications

Benzenepentacarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Benzenepentacarboxylic acid is unique due to the presence of five carboxyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound in various chemical syntheses and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

benzene-1,2,3,4,5-pentacarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O10/c12-7(13)2-1-3(8(14)15)5(10(18)19)6(11(20)21)4(2)9(16)17/h1H,(H,12,13)(H,14,15)(H,16,17)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSOHXTZPUMONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166436
Record name Benzenepentacarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Benzenepentacarboxylic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20281
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1585-40-6
Record name Benzenepentacarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1585-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepentacarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZENEPENTACARBOXYLIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenepentacarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepentacarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZENEPENTACARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XI0AN8BWS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenepentacarboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Benzenepentacarboxylic acid
Reactant of Route 3
Benzenepentacarboxylic acid
Reactant of Route 4
Benzenepentacarboxylic acid
Reactant of Route 5
Benzenepentacarboxylic acid
Reactant of Route 6
Benzenepentacarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.